P2X receptor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

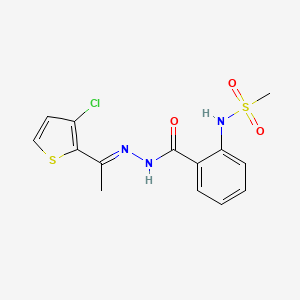

Molecular Formula |

C14H14ClN3O3S2 |

|---|---|

Molecular Weight |

371.9 g/mol |

IUPAC Name |

N-[(E)-1-(3-chlorothiophen-2-yl)ethylideneamino]-2-(methanesulfonamido)benzamide |

InChI |

InChI=1S/C14H14ClN3O3S2/c1-9(13-11(15)7-8-22-13)16-17-14(19)10-5-3-4-6-12(10)18-23(2,20)21/h3-8,18H,1-2H3,(H,17,19)/b16-9+ |

InChI Key |

GEIXSYJZHXGYFG-CXUHLZMHSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1NS(=O)(=O)C)/C2=C(C=CS2)Cl |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1NS(=O)(=O)C)C2=C(C=CS2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

P2X receptor-1 gene structure and location

An In-depth Technical Guide to the P2X Receptor-1 (P2RX1) Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound (P2RX1), a member of the P2X family of ligand-gated ion channels, plays a critical role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2] Activated by extracellular adenosine triphosphate (ATP), this receptor functions as a non-selective cation channel, mediating rapid influx of calcium and sodium ions.[1][3][4] Its involvement in these fundamental cellular activities makes it a significant target for therapeutic drug development. This guide provides a comprehensive overview of the P2RX1 gene's structure, chromosomal location, the experimental methodologies used for its characterization, and its core signaling pathway.

P2RX1 Gene Locus and Structure

The this compound gene is conserved across mammalian species. Detailed genomic information for both human and mouse orthologs is presented below.

Chromosomal Location

The human P2RX1 gene is located on the short (p) arm of chromosome 17 at band 13.2.[5][6] In the mouse, the orthologous gene, P2rx1, resides on chromosome 11 at band B4.[5][7]

Genomic Architecture

Both the human and mouse P2RX1 genes are composed of 12 exons.[6][7][8] The mouse gene spans approximately 16.1 kilobases (kb), while the human gene is slightly larger, covering about 19.9 kb.[5][6][7][8] All identified splice sites in the mouse gene conform to the canonical GT-AG rule.[7]

Table 1: Comparison of Human and Mouse P2RX1/P2rx1 Gene Loci

| Feature | Human (Homo sapiens) | Mouse (Mus musculus) |

| Gene Symbol | P2RX1 | P2rx1 |

| Chromosome | 17[5] | 11[5][7] |

| Cytogenetic Band | 17p13.2[5][6] | 11 B4[5][7] |

| Genetic Position | Not specified | 45.09 cM[5][9] |

| Genomic Coordinates | Chr17: 3,896,592 - 3,916,476 (complement)[5][6] | Chr11: 72,889,929 - 72,906,026 (plus)[5][9][10] |

| Total Gene Size | ~19.9 kb | ~16.1 kb[8] |

| Exon Count | 12[6] | 12[7][8] |

Experimental Protocols for Gene Characterization

The determination of the P2RX1 gene's structure and location has been accomplished through a combination of established molecular biology techniques.

Methodology for Gene Structure Determination

The primary method for elucidating gene structure involves genomic DNA cloning and sequencing.[7]

-

Genomic Library Construction: High-molecular-weight genomic DNA is isolated from the target organism. This DNA is then partially digested with restriction enzymes to generate large fragments. These fragments are subsequently ligated into a suitable vector (e.g., a cosmid or bacterial artificial chromosome) to create a genomic library.

-

Library Screening: The library is screened using a probe specific to the P2RX1 gene. The probe is typically a cDNA clone or a PCR-amplified fragment of the gene, which is labeled with a radioactive or fluorescent marker. Colonies or plaques containing the P2RX1 gene will hybridize to the probe and can be identified.

-

Sub-cloning and Sequencing: The positive clones, containing large genomic inserts, are isolated. The insert DNA is then fragmented, and these smaller fragments are sub-cloned into sequencing vectors. The nucleotide sequence of these fragments is determined using automated DNA sequencers (e.g., Sanger sequencing).

-

Sequence Assembly and Analysis: The individual sequence reads are assembled using bioinformatics software to reconstruct the full genomic sequence of the P2RX1 gene. This assembled sequence is then analyzed to identify exon-intron boundaries, open reading frames (ORFs), and regulatory elements.

Methodology for Chromosomal Localization

The chromosomal location of the P2RX1 gene was established using genetic mapping and in situ hybridization techniques.

-

Interspecific Backcross Analysis (Mouse): This genetic mapping technique was used to pinpoint the location of the P2rx1 gene on mouse chromosome 11.[7]

-

Two different mouse species (e.g., Mus musculus and Mus spretus) are crossed to produce an F1 generation. These species have numerous polymorphic genetic markers.

-

The F1 progeny are then backcrossed to one of the parental strains.

-

DNA from the resulting backcross progeny is analyzed for the segregation pattern of the P2rx1 gene in relation to known genetic markers on each chromosome.

-

The frequency of recombination between the gene of interest and the markers is used to determine its precise chromosomal locus and its distance from other genes.[11]

-

-

Fluorescence In Situ Hybridization (FISH) (Human): While modern gene localization relies heavily on genome databases, FISH is a classic and powerful cytogenetic technique for physically mapping genes to chromosomes.

-

A DNA probe corresponding to the human P2RX1 gene is labeled with a fluorescent dye.

-

The probe is then hybridized to a preparation of metaphase chromosomes obtained from human cells.

-

Under a fluorescence microscope, the probe will appear as a bright spot on the specific chromosome and band where the gene is located (in this case, 17p13.2).

-

P2X1 Receptor Signaling Pathway

The P2X1 receptor is a homotrimeric, ATP-gated cation channel.[12][13] Its activation initiates a rapid signaling cascade that is crucial for the physiological functions of cells such as platelets and smooth muscle myocytes.

The signaling pathway is initiated when extracellular ATP, released from sources like nerve terminals or dense granules of activated platelets, binds to the receptor.[3] This binding event induces a conformational change in the receptor subunits, leading to the opening of a central, non-selective ion pore.[1] The open channel permits the rapid influx of extracellular cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients.[3][4]

The resulting influx of positive ions causes depolarization of the cell membrane and, most critically, a sharp increase in the intracellular Ca²⁺ concentration.[1][3] This calcium signal is the primary transducer of the downstream cellular response, which can include:

-

In smooth muscle: Activation of calcium-dependent kinases leading to muscle contraction.

-

In platelets: Triggering of shape change, granule centralization, and aggregation.[2]

-

In neurons: Modulation of synaptic transmission.

This rapid, transient signal can also synergize with other receptor pathways to amplify cellular responses.[3]

References

- 1. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Gene - P2RX1 [maayanlab.cloud]

- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. P2RX1 - Wikipedia [en.wikipedia.org]

- 6. P2RX1 purinergic receptor P2X 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. P2rx1 Gene | AI-Powered Variant Analysis Platform - RDDC [rddc.tsinghua-gd.org]

- 9. informatics.jax.org [informatics.jax.org]

- 10. P2rx1 MGI Mouse Gene Detail - MGI:1098235 - purinergic receptor P2X, ligand-gated ion channel, 1 [informatics.jax.org]

- 11. quora.com [quora.com]

- 12. genecards.org [genecards.org]

- 13. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Primary and Secondary Structure of the P2X1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and secondary structural characteristics of the P2X receptor-1 (P2X1), a key player in cardiovascular, urogenital, and immune system functions. The P2X1 receptor is a trimeric, ATP-gated, non-selective cation channel that has emerged as a significant therapeutic target for conditions ranging from thrombosis to male contraception.[1] Understanding its structure is paramount for the rational design of novel modulators.

Primary Structure

The primary structure of a protein dictates its folding and ultimate function. The human P2X1 receptor subunit is a single polypeptide chain characterized by specific domains and conserved residues crucial for its operation.

Amino Acid Composition and Molecular Weight

The human P2X1 receptor subunit consists of 399 amino acids.[2] The functional channel is a homotrimer, with three identical subunits assembling to form the final structure.[3][4] The total molecular weight of the glycosylated trimeric human P2X1 receptor is approximately 140.41 kDa.[5]

| Property | Value | Source |

| Organism | Homo sapiens (Human) | [5] |

| Subunit Length | 399 amino acids | [2] |

| Total Residue Count (Trimer) | 1,197 amino acids | [5] |

| Total Structure Weight (Trimer) | 140.41 kDa | [5] |

| UniProt Accession ID | P51575 | [2] |

| Cryo-EM Resolution (ATP-bound) | 1.96 Å - 2.42 Å | [5][6][7] |

| Cryo-EM Resolution (NF449-bound) | 2.61 Å | [6][7] |

Key Domains and Topology

Each P2X1 subunit shares a conserved topology with other members of the P2X family.[8][9] This architecture is fundamental to its function as a ligand-gated ion channel.

-

Intracellular N- and C-Termini: Both the amino (N) and carboxyl (C) termini are located within the cell's cytoplasm.[3][8][10]

-

Transmembrane Domains (TM1 and TM2): Two alpha-helical segments span the cell membrane.[3][8][10][11] TM1 is located near the N-terminus, while TM2, which lines the ion-conducting pore, is found closer to the C-terminus.[3][8]

-

Extracellular Domain (Ectodomain): A large, glycosylated loop of approximately 270 amino acids resides on the exterior of the cell.[8][10] This domain is responsible for ligand binding and subunit-subunit interactions. It contains ten highly conserved cysteine residues that form five critical disulfide bonds.[8][10]

ATP Binding Site

The binding sites for the endogenous agonist ATP are located at the interfaces between adjacent subunits within the large extracellular domain.[7][11][12] Mutagenesis studies have identified several key positively charged and polar residues within the human P2X1 receptor that are essential for high-affinity ATP binding. These include Lysine (K) 68, K70, Threonine (T) 186, Asparagine (N) 290, Arginine (R) 292, and K309.[12] The antagonist NF449 inhibits channel activation by binding to this same region, overlapping with the canonical ATP-binding site.[5][13]

Secondary Structure

The secondary structure of the P2X1 receptor, dominated by alpha-helices and beta-sheets, defines its complex three-dimensional shape, often described as "chalice-like" or zoomorphically resembling a dolphin.[7][12]

Alpha-Helices and Beta-Sheets

High-resolution structures obtained via cryogenic electron microscopy (cryo-EM) reveal a complex fold. The two transmembrane domains, TM1 and TM2, are alpha-helical. The large extracellular domain is composed of a series of beta-sheets that form a rigid scaffold, creating the distinct body of the "dolphin" shape, with smaller helical and loop regions corresponding to "flippers" and "fins".[12] This intricate arrangement is stabilized by an extensive network of disulfide bonds.

Disulfide Bonds

All P2X receptors, including P2X1, feature ten conserved cysteine residues in their ectodomains that form five intramolecular disulfide bonds.[10] These bonds are critical for stabilizing the tertiary structure of the extracellular domain, ensuring the correct conformation for ATP binding and channel gating. Based on homology with the structurally resolved zebrafish P2X4 receptor, the predicted pairing pattern is Cys1-Cys6, Cys2-Cys4, Cys3-Cys5, Cys7-Cys8, and Cys9-Cys10.[10]

Signaling Pathway and Experimental Workflows

The binding of ATP triggers a conformational change that opens the channel pore, initiating a cascade of intracellular events. The determination of this structure has been made possible by advanced experimental techniques.

P2X1 Receptor Signaling Pathway

Upon binding of extracellular ATP, the P2X1 receptor channel opens, becoming permeable to cations.[7][14] This leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions and an efflux of potassium (K+) ions.[15] The resulting depolarization of the cell membrane and the increase in intracellular Ca2+ concentration act as a secondary signal, triggering diverse physiological responses such as smooth muscle contraction, platelet aggregation, and neurotransmitter release.[3][14]

Caption: ATP binding to the P2X1 receptor triggers ion influx and downstream cellular responses.

Experimental Workflow: Cryo-EM Structure Determination

The high-resolution structure of the human P2X1 receptor was elucidated using single-particle cryogenic electron microscopy (cryo-EM).[6][7][11][13] This workflow involves expressing and purifying the protein, preparing frozen samples, collecting electron micrographs, and computationally reconstructing a 3D model.

Caption: Workflow for determining the P2X1 receptor structure via single-particle Cryo-EM.

Detailed Experimental Protocols

Recombinant P2X1 Receptor Expression and Purification

-

Expression System: Full-length wild-type human P2X1 (hP2X1) is typically overexpressed in mammalian cell lines, such as HEK293 cells, to ensure proper folding and post-translational modifications like glycosylation.[13]

-

Cell Lysis and Solubilization: To stabilize a specific conformational state (e.g., closed), cells may be incubated with a high-affinity antagonist like NF449 prior to lysis.[13] The receptor is extracted from the cell membrane using detergents (e.g., digitonin or dodecyl-β-D-maltoside) and cholesterol analogues like cholesterol hemisuccinate (CHS) to maintain stability.[4][13]

-

Affinity Chromatography: The solubilized receptor, often engineered with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.[4]

-

Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to isolate properly assembled, monodisperse trimeric P2X1 receptors.

Cryogenic Electron Microscopy (Cryo-EM)

-

Grid Preparation: The purified P2X1 protein solution is applied to an EM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so quickly that ice crystals cannot form, preserving the protein's native structure.[6]

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of low-dose micrographs are automatically collected, each containing images of individual P2X1 receptor trimers in various orientations.

-

Image Processing and 3D Reconstruction:

-

Particle Picking: Software is used to identify and extract the individual receptor particle images from the micrographs.

-

2D Classification: The particles are grouped into classes based on their orientation, allowing for the removal of noise and non-ideal particles.

-

3D Reconstruction: An initial 3D model is generated and then refined by iteratively aligning all the 2D particle images to produce a high-resolution 3D density map of the P2X1 receptor.[5]

-

-

Model Building: The amino acid sequence of P2X1 is fitted into the cryo-EM density map to build an atomic model of the protein. This model is then refined and validated against the experimental data.[5][13]

Site-Directed Mutagenesis and Functional Validation

-

Mutant Generation: To investigate the function of specific amino acids, particularly in the ATP binding site, point mutations (e.g., alanine scanning) are introduced into the P2X1 cDNA using standard molecular biology techniques.[11][12]

-

Heterologous Expression: The wild-type and mutant receptor cRNAs are injected into Xenopus oocytes or transfected into cell lines like HEK293.[4][11]

-

Functional Assays: The effect of the mutation is assessed using functional assays:

-

Two-Electrode Voltage Clamp (TEVC): Used with Xenopus oocytes to measure the ion currents evoked by applying ATP. This allows for the determination of ATP potency (EC50) and antagonist inhibitory potency (IC50).[13]

-

Calcium Influx Assays: Performed in transfected cell lines using calcium-sensitive fluorescent dyes. The change in fluorescence upon ATP application reflects the influx of calcium through the channel, providing a measure of receptor activation.[11]

-

References

- 1. The P2X1 receptor as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X1 and P2X3 receptors form stable trimers: a novel structural motif of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. ccemmp.org [ccemmp.org]

- 7. biorxiv.org [biorxiv.org]

- 8. P2X purinoreceptor - Wikipedia [en.wikipedia.org]

- 9. genecards.org [genecards.org]

- 10. P2X receptors: dawn of the post-structure era - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

P2X Receptor-1 Subunit Composition and Assembly: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subunit composition and assembly of the P2X receptor-1 (P2X1), a key player in purinergic signaling. P2X1 receptors are ATP-gated ion channels involved in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission, making them a significant target for drug discovery.[1][2] This document details the receptor's structural organization, assembly process, and trafficking dynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of P2X1 receptor biology.

P2X1 Receptor Subunit Composition

P2X receptors are trimeric ion channels, meaning they are formed by the assembly of three individual subunits.[1][3] The P2X1 receptor can exist in both homotrimeric and heterotrimeric forms.

-

Homotrimeric P2X1 Receptors: These receptors are composed of three identical P2X1 subunits. This is believed to be the predominant form in many native tissues, such as the vas deferens, where P2X1 is the primary P2X subunit expressed.[1]

-

Heterotrimeric P2X1 Receptors: P2X1 subunits can also co-assemble with other P2X subunits to form heterotrimeric receptors with distinct pharmacological and biophysical properties.[1][2] Functional heteromeric receptors involving P2X1 have been demonstrated with P2X2, P2X4, and P2X5 subunits in heterologous expression systems.[1] However, the physiological relevance and stoichiometry of many of these heteromers in native tissues are still under investigation.

The assembly of three subunits creates a central ion-permeable pore and three extracellular ATP binding sites located at the interfaces between adjacent subunits.[1]

The Assembly and Trafficking of P2X1 Receptors

The formation and cell surface expression of functional P2X1 receptors is a multi-step process involving synthesis in the endoplasmic reticulum (ER), post-translational modifications, assembly into trimers, and trafficking through the Golgi apparatus to the plasma membrane.

Synthesis and Assembly in the Endoplasmic Reticulum

P2X1 receptor subunits are synthesized on ribosomes and inserted into the ER membrane. The assembly into trimeric complexes is a critical step that also occurs within the ER. Studies using techniques like Blue Native PAGE have shown that P2X1 monomers are not detected soon after synthesis, indicating that trimerization is an efficient process that happens early in the biogenesis of the receptor.

Trafficking to the Cell Surface

Once assembled, the trimeric P2X1 receptors traffic from the ER to the Golgi apparatus for further processing and sorting before being transported to the plasma membrane. This trafficking process is crucial for the functional expression of the receptors at the cell surface.

Plasma Membrane Dynamics and Internalization

At the plasma membrane, P2X1 receptors are not static. They exhibit dynamic movement and are subject to internalization and recycling.[1] This process is particularly important for P2X1 receptors, which are known for their rapid desensitization upon prolonged exposure to ATP.[1] Agonist-induced internalization, followed by recycling back to the cell surface, is a key mechanism for the recovery of receptor function. This dynamic trafficking can be studied using techniques such as Fluorescence Recovery After Photobleaching (FRAP).[4][5]

Quantitative Data

The following tables summarize key quantitative data related to the P2X1 receptor, including its pharmacological properties and trafficking kinetics.

Table 1: Pharmacological Properties of P2X1 Receptor Modulators

| Compound | Species | Potency (EC50/IC50 in nM) | Mode of Action | Reference |

| ATP | Human | 56 | Agonist | [1] |

| ATP | Rat | 100-300 | Agonist | [1] |

| α,β-methylene ATP (α,β-meATP) | Human | 1,600 | Agonist | [1] |

| 2-Methylthio-ATP (2-MeSATP) | Human | 1,800 | Agonist | [1] |

| NF449 | Human | 0.3 | Antagonist | [1] |

| Suramin | Human | 1,000 | Antagonist | [1] |

| PPADS | Human | 100 | Antagonist | [1] |

Table 2: P2X1 Receptor Trafficking Kinetics

| Parameter | Value | Experimental Condition | Cell Type | Reference |

| FRAP Time Constant (τ) | ~60 seconds | Basal | HEK293 cells | [5] |

| FRAP Time Constant (τ) | ~30 seconds | After α,β-meATP stimulation | HEK293 cells | [4] |

| Mobile Fraction | ~75% | Basal | HEK293 cells | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study P2X1 receptor subunit composition and assembly.

Co-Immunoprecipitation (Co-IP) to Study Subunit Interactions

Co-IP is used to determine if P2X1 interacts with other P2X subunits to form heteromeric receptors.

Protocol:

-

Cell Lysis:

-

Culture cells expressing epitope-tagged P2X1 and a potential interacting partner.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Pre-clearing the Lysate:

-

Transfer the supernatant to a new tube.

-

Add Protein A/G agarose beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add a primary antibody specific to the epitope tag on P2X1 to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against the potential interacting subunit.

-

Blue Native PAGE (BN-PAGE) for Analyzing Native Receptor Complexes

BN-PAGE is a technique used to separate intact protein complexes from biological membranes, allowing for the determination of their native molecular mass and oligomeric state.

Protocol:

-

Sample Preparation:

-

Isolate cell membranes from cells expressing P2X1 receptors.

-

Solubilize the membrane proteins in a mild non-ionic detergent (e.g., 1% digitonin or n-dodecyl-β-D-maltoside) in a buffer containing aminocaproic acid to maintain protein complex integrity.[6]

-

Centrifuge at high speed (e.g., 100,000 x g) to remove insoluble material.

-

-

BN-PAGE:

-

Add Coomassie Brilliant Blue G-250 to the solubilized protein sample. The dye binds to the protein complexes, conferring a net negative charge without denaturing them.[7]

-

Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%).

-

Perform electrophoresis at 4°C with a cathode buffer containing Coomassie G-250 and an anode buffer without the dye.

-

-

Analysis:

-

The separated protein complexes can be visualized by Coomassie staining or transferred to a PVDF membrane for immunodetection with a P2X1-specific antibody.

-

The native molecular weight of the P2X1 receptor complex can be estimated by comparison to molecular weight standards run on the same gel.

-

Fluorescence Recovery After Photobleaching (FRAP) for Studying Receptor Trafficking

FRAP is a live-cell imaging technique used to measure the mobility of fluorescently tagged proteins in the plasma membrane.

Protocol:

-

Cell Preparation:

-

Transfect cells with a construct encoding P2X1 fused to a fluorescent protein (e.g., GFP or YFP).

-

Plate the cells on glass-bottom dishes suitable for live-cell imaging.

-

-

FRAP Experiment:

-

Identify a region of interest (ROI) on the plasma membrane of a cell expressing the fluorescently tagged P2X1.

-

Acquire a series of baseline images of the ROI.

-

Use a high-intensity laser to photobleach the fluorescent proteins within the ROI.

-

Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached receptors diffuse into the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the ROI over time.

-

Correct for photobleaching during image acquisition.

-

Fit the fluorescence recovery curve to a mathematical model to determine the mobile fraction of the receptors and the time constant of recovery (τ).[4]

-

Radioligand Binding Assay for Quantifying Receptor Affinity

Radioligand binding assays are used to determine the affinity (Ki) of agonists and antagonists for the P2X1 receptor.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from cells or tissues expressing P2X1 receptors.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]α,β-meATP) and varying concentrations of a competing unlabeled ligand (agonist or antagonist).

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled ligand.

-

Fit the data to a competition binding equation to determine the IC50 value of the competing ligand.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Influx Assay for Functional Characterization

This assay measures the increase in intracellular calcium concentration upon activation of P2X1 receptors, providing a functional readout of receptor activity.

Protocol:

-

Cell Loading:

-

Culture cells expressing P2X1 receptors on a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

Incubate to allow for de-esterification of the dye within the cells.

-

-

Calcium Measurement:

-

Wash the cells to remove extracellular dye.

-

Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence intensity.

-

Add an agonist (e.g., ATP or α,β-meATP) to the wells to activate the P2X1 receptors.

-

Record the change in fluorescence intensity over time, which corresponds to the influx of calcium.

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the fluorescence signal.

-

Plot the dose-response curve for the agonist to determine its EC50 value.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to P2X1 receptor composition and assembly.

Caption: P2X1 receptor signaling pathway upon ATP binding.

References

- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation. - University of Leicester - Figshare [figshare.le.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Blue native electrophoresis protocol | Abcam [abcam.com]

An In-depth Technical Guide to P2X Receptor-1 Splice Variants and Their Functions

Audience: Researchers, scientists, and drug development professionals.

Introduction to P2X1 Receptors

The P2X1 receptor is a member of the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine triphosphate (ATP). These receptors are trimers, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini. Upon binding ATP, the P2X1 receptor channel opens, allowing the rapid influx of cations, primarily Na⁺ and Ca²⁺, which leads to the depolarization of the cell membrane and the initiation of various downstream signaling events.

P2X1 receptors are prominently expressed in smooth muscle cells, platelets, and certain neuronal populations. Their activation is crucial for a range of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. The rapid activation and desensitization kinetics of P2X1 receptors make them key players in physiological responses requiring swift signaling.

The Role of Alternative Splicing

Alternative splicing of pre-mRNA is a fundamental mechanism for generating protein diversity from a single gene. By including or excluding specific exons, or using alternative splice sites, multiple mRNA transcripts can be produced, leading to protein isoforms with distinct structural and functional properties. This regulatory process is critical in the nervous and immune systems, where it contributes to the fine-tuning of cellular responses. For ion channels like the P2X1 receptor, alternative splicing can significantly alter key functional characteristics such as ligand affinity, channel kinetics, and cellular localization.

Known P2X1 Receptor Splice Variants

Several splice variants of the P2X1 receptor have been identified in different species and tissues. These variants exhibit altered functional properties compared to the wild-type receptor, suggesting they may play specialized roles in physiological and pathological processes.

P2X1b: A Rat Splice Variant with Modulatory Function

A notable splice variant, termed P2X1b, has been identified in the rat optic nerve. This variant arises from the exclusion of a 27-amino-acid segment within the extracellular loop of the P2X1 protein.

Functional Characteristics: When expressed alone, the P2X1b variant does not form functional channels and appears to be retained within the cell, failing to traffic to the plasma membrane. However, when co-expressed with the wild-type P2X1 receptor, P2X1b is transported to the cell surface and forms heteromeric channels. This co-expression leads to a significant change in the receptor's sensitivity to ATP.

Human P2X1 Splice Variants

3.2.1 P2X1del in Human Monocytes A splice variant referred to as P2X1del has been identified at the mRNA level in human monocytes. The functional characteristics and protein expression of this variant are yet to be fully elucidated.

3.2.2 Putative Variant in Human Bladder Research has identified a putative P2X1 splice variant in the human urinary bladder. This variant is characterized by the deletion of a region corresponding to a part of the second transmembrane domain. The functional implications of this structural change have not yet been quantitatively characterized.

Quantitative Comparison of P2X1 Splice Variant Properties

The functional consequences of alternative splicing are most clearly understood through the quantitative analysis of channel properties. The following table summarizes the available data for known P2X1 splice variants compared to the wild-type (WT) receptor.

| Property | P2X1 (WT) | P2X1 / P2X1b (Co-expressed) | P2X1del (Human Monocyte) | Human Bladder Variant |

| Agonist Sensitivity | ||||

| ATP EC₅₀ (µM) | 2.06 ± 0.3 | 0.95 ± 0.3 | Data not available | Data not available |

| Channel Kinetics | ||||

| Desensitization Rate (τ) | Data not available | Data not available | Data not available | Data not available |

| Recovery from Desensitization | Data not available | Data not available | Data not available | Data not available |

| Current Density | ||||

| Peak Current Amplitude | Data not available | Data not available | Data not available | Data not available |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in P2X1 receptor function and its study is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

P2X1 Receptor Signaling Pathway

Caption: General signaling cascade following P2X1 receptor activation by ATP.

Experimental Workflow for Splice Variant Characterization

Caption: Workflow for identifying and functionally characterizing P2X1 splice variants.

Logical Diagram of Alternative Splicing

Caption: Generation of a splice variant by exclusion of an alternative exon.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key experiments involved in the study of P2X1 splice variants.

Molecular Cloning of P2X1 Splice Variants

-

RNA Isolation: Total RNA is extracted from the target tissue or cell line (e.g., rat optic nerve, human monocytes) using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

-

Polymerase Chain Reaction (PCR): The P2X1 coding sequence is amplified from the cDNA template using high-fidelity DNA polymerase and primers flanking the start and stop codons of the P2X1 gene. Primer sequences should be designed based on the published P2X1 sequence for the relevant species.

-

Gel Electrophoresis and Purification: The PCR products are resolved on an agarose gel. Bands corresponding to the expected sizes for the wild-type and potential splice variants are excised and purified.

-

Cloning into Expression Vector: The purified PCR products are ligated into a suitable mammalian expression vector (e.g., pcDNA3.1). The ligation mixture is then used to transform competent E. coli.

-

Verification: Plasmid DNA is isolated from multiple bacterial colonies, and the presence and sequence of the P2X1 insert are verified by restriction enzyme digestion and Sanger sequencing.

Heterologous Expression in Cell Lines

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are a common choice for expressing ion channels. They are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Transfection: Cells are plated onto coverslips or culture dishes and grown to 70-90% confluency. The expression plasmids containing the wild-type or splice variant P2X1 are then transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) or electroporation. A co-transfection with a fluorescent marker like GFP can be used to identify successfully transfected cells.

-

Incubation: Cells are incubated for 24-48 hours post-transfection to allow for the expression of the receptor protein before functional analysis.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

-

Solution Preparation:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.3 with NaOH.

-

-

Recording:

-

Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass and filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the membrane of a transfected cell. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

ATP-containing solutions are rapidly applied to the cell using a fast-perfusion system to evoke P2X1 currents.

-

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The peak current amplitude, desensitization rate (by fitting the current decay with an exponential function), and other parameters are analyzed using software such as pCLAMP or AxoGraph. Dose-response curves are generated by applying various concentrations of ATP and fitting the data to the Hill equation to determine the EC₅₀.

Unraveling the Subcellular Landscape of the P2X1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the subcellular localization of the P2X receptor-1 (P2X1), a key player in ATP-gated ion channel signaling. Understanding the precise location of this receptor is paramount for elucidating its physiological functions and for the development of targeted therapeutics. This document summarizes quantitative data, details key experimental methodologies, and provides visual representations of associated signaling and trafficking pathways.

Core Data Summary: Quantitative Distribution of P2X1 Receptors

The subcellular distribution of the P2X1 receptor is dynamic and cell-type dependent, with a significant presence on the plasma membrane and within specialized microdomains. The following table summarizes the available quantitative data on P2X1 receptor localization.

| Cellular Compartment | Cell Type | Percentage of Total Receptor Population | Experimental Method | Reference |

| Lipid Rafts | Platelets | Approximately 20% | Sucrose Density Gradient Centrifugation & Western Blot | [1] |

| Smooth Muscle (artery, vas deferens, bladder) | Almost exclusively localized to rafts | Sucrose Density Gradient Centrifugation & Western Blot | [1] | |

| Plasma Membrane (Mobile Fraction) | HEK293 cells (recombinant expression) | Recovers to ~75% of pre-bleach levels | Fluorescence Recovery After Photobleaching (FRAP) | [2] |

| Internalized Fraction (Agonist-induced) | Smooth Muscle Cells | Significant internalization upon agonist stimulation | Not specified | [3][4] |

Experimental Protocols: Methodologies for Determining Subcellular Localization

The localization of the P2X1 receptor is investigated using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of P2X1 subcellular distribution.

Immunocytochemistry (ICC) for P2X1 Visualization

Objective: To visualize the location of P2X1 receptors within cells.

Protocol:

-

Cell Preparation:

-

Culture cells on glass coverslips until they reach the desired confluency.

-

Wash the cells three times with ice-cold phosphate-buffered saline (PBS).

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with a blocking buffer (e.g., 1-5% bovine serum albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-P2X1 primary antibody in the blocking buffer to the recommended concentration.

-

Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Mounting:

-

(Optional) Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Cell Surface Biotinylation for Plasma Membrane P2X1 Analysis

Objective: To specifically label and quantify P2X1 receptors present on the cell surface.

Protocol:

-

Cell Preparation:

-

Culture cells to a high confluency in appropriate culture dishes.

-

Wash the cells twice with ice-cold PBS.

-

-

Biotinylation:

-

Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.

-

-

Quenching:

-

Wash the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine) to stop the biotinylation reaction.

-

-

Cell Lysis:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris.

-

-

Streptavidin Pulldown:

-

Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C to capture biotinylated (cell surface) proteins.

-

Wash the beads several times with lysis buffer to remove non-biotinylated (intracellular) proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate (surface fraction) and the unbound fraction (intracellular fraction) by Western blotting using an anti-P2X1 antibody.

-

Subcellular Fractionation for Organellar P2X1 Localization

Objective: To isolate different subcellular compartments to determine the presence and relative abundance of P2X1 receptors in each.

Protocol:

-

Cell Homogenization:

-

Harvest cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and allow them to swell.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.

-

Mitochondrial/Heavy Membrane Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-20,000 x g) for 20 minutes to pellet mitochondria and other heavy membranes.

-

Microsomal/Light Membrane Fraction: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction (containing endoplasmic reticulum, Golgi, and plasma membrane fragments).

-

Cytosolic Fraction: The final supernatant contains the soluble cytosolic proteins.

-

-

Analysis:

-

Resuspend each pellet in a suitable buffer.

-

Analyze the protein content of each fraction by Western blotting using antibodies against P2X1 and organelle-specific markers to assess the purity of the fractions.

-

Fluorescence Recovery After Photobleaching (FRAP) for P2X1 Mobility

Objective: To measure the lateral mobility and trafficking dynamics of P2X1 receptors in the plasma membrane of living cells.

Protocol:

-

Cell Transfection:

-

Transfect cells with a plasmid encoding a fluorescently tagged P2X1 receptor (e.g., P2X1-eGFP).

-

-

Live-Cell Imaging Setup:

-

Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging.

-

Mount the dish on a confocal microscope equipped with a high-power laser and an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

-

Pre-bleach Imaging:

-

Acquire a series of images of a region of interest (ROI) on the cell surface expressing the fluorescently tagged P2X1 receptor to establish a baseline fluorescence intensity.

-

-

Photobleaching:

-

Use a high-intensity laser to photobleach the fluorescent proteins within the defined ROI.

-

-

Post-bleach Imaging:

-

Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached P2X1-eGFP molecules diffuse into the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the ROI over time.

-

Correct for photobleaching during image acquisition.

-

Fit the fluorescence recovery curve to a mathematical model to determine the mobile fraction (the percentage of receptors that are free to move) and the half-time of recovery (a measure of the speed of movement).

-

Visualizing P2X1 Receptor Dynamics: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to the subcellular localization of the P2X1 receptor.

Caption: P2X1 Receptor Signaling Pathway.

Caption: P2X1 Receptor Trafficking Workflow.

Caption: FRAP Experimental Workflow.

References

- 1. Differential sensitivity of human platelet P2X1 and P2Y1 receptors to disruption of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The trafficking and targeting of P2X receptors [frontiersin.org]

- 4. The trafficking and targeting of P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Dance of Activation: A Technical Guide to the ATP Gating Mechanism of the P2X1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide dissects the molecular mechanics of the P2X1 receptor, a key player in purinergic signaling. As a ligand-gated ion channel, its activation by extracellular adenosine triphosphate (ATP) triggers a cascade of events crucial in physiological processes ranging from smooth muscle contraction to platelet aggregation and neurotransmission.[1][2][3][4] Understanding the precise mechanism of ATP gating is paramount for the development of novel therapeutics targeting a spectrum of cardiovascular, urogenital, and immune disorders.[1][5]

Architectural Blueprint: The P2X1 Receptor Structure

The P2X1 receptor, like all members of the P2X family, is a homotrimeric or heterotrimeric assembly of individual subunits forming a non-selective cation channel.[1][5][6][7] High-resolution cryogenic electron microscopy (cryo-EM) studies have revealed a characteristic chalice-like shape.[8]

Each P2X1 subunit consists of:

-

Intracellular N- and C-termini: These domains are relatively small and are involved in receptor trafficking and desensitization.[1][5]

-

Two Transmembrane Helices (TM1 and TM2): These helices anchor the protein in the cell membrane and line the ion permeation pathway.[2][5][9]

-

A Large, Glycosylated Extracellular Domain: This domain, comprising about 280 amino acids, is rich in disulfide bonds and houses the ATP binding sites.[2][9][10] It is often described as having a shape resembling a dolphin, with distinct "head," "dorsal fin," and "flipper" regions that undergo significant conformational changes.[11]

The Agonist Handshake: ATP Binding and Site Specifics

The activation of the P2X1 receptor is initiated by the binding of extracellular ATP. Unlike many other receptors where the binding site is contained within a single subunit, the P2X1 receptor's three ATP binding sites are located at the interfaces between adjacent subunits in the extracellular domain.[2][5][9][12]

Upon binding, ATP adopts a distinctive U-shaped conformation within a pocket formed by conserved residues from two neighboring subunits.[13] Key interactions for the human P2X1 receptor include:

-

Adenine Ring: Engages in a pi-pi stacking interaction with F188 and a pi-cation interaction with K70.[5] A water-mediated hydrogen bond also forms with R139.[5]

-

Ribose Sugar: Forms a hydrogen bond with K140, a feature not observed in other P2X receptors.[5][8]

-

Phosphate Groups: Interact with conserved lysine residues (K68, K309) and other positively charged and polar residues.[2][9]

Divalent cations, such as Mg²⁺, are often complexed with ATP and play a role in modulating receptor activation. Residues D170 and E122 in the P2X1 receptor interact with this magnesium ion or its associated water network.[5][8]

The Gating Cycle: From Binding to Ion Flow and Closure

The ATP-induced gating of the P2X1 receptor is a dynamic, multi-step process involving activation, ion permeation, rapid desensitization, and eventual deactivation.

Activation: A Cascade of Conformational Changes

The binding of at least two, and likely three, ATP molecules triggers a series of extensive conformational changes throughout the receptor.[12][13] This process can be conceptualized as follows:

-

Jaw Tightening: The binding of ATP into the inter-subunit clefts causes the "jaws" of the binding pocket to clamp down on the agonist. This involves the head and dorsal fin domains moving closer together.[14]

-

Extracellular Domain Expansion: This initial movement leads to a sliding and rotation of the subunits relative to one another.[11] This causes a flexing of the lower body β-sheets and a radial, iris-like expansion of the entire extracellular vestibule.[10]

-

Pore Opening: The conformational changes in the extracellular domain are mechanically coupled to the transmembrane helices.[2] TM2 rotates counter-clockwise and flexes outward, widening the pore and allowing cations to flow through.[1][10]

Ion Permeation

The open P2X1 channel is a non-selective pore permeable to cations, primarily Na⁺, K⁺, and Ca²⁺.[1][5][15] The pore is lined by the TM2 helices from the three subunits. In the ATP-bound desensitized state, the narrowest constriction is formed by valine residues (V344), creating a pore radius of just 0.6 Å, which is insufficient for ion passage.[5][16] In the open state, this gate widens significantly. The P2X1 receptor exhibits a higher relative permeability to calcium compared to some other P2X subtypes like P2X2.[17]

Desensitization: A Rapid Inactivation Mechanism

A hallmark of the P2X1 receptor is its rapid and profound desensitization, which occurs within a second of continuous ATP exposure.[1][11][18] This process is crucial for preventing cellular over-excitation. The prevailing "helical recoil" model proposes a mechanism tied to the receptor's intracellular domains.[16][19]

-

Cytoplasmic Cap Formation: Upon activation, the intracellular N-termini are thought to form a "cytoplasmic cap" structure.

-

Cap Instability: For rapidly desensitizing subtypes like P2X1, this cap is relatively unstable.[19]

-

Recoil and Closure: The disassembly of this cap allows the TM2 helices to "recoil" into a non-conducting, desensitized state, even while ATP remains bound.[16][19] The pore in this desensitized state is closed, but the overall receptor conformation is distinct from the resting, apo state.[5][16]

Deactivation and Recovery

Following the removal of ATP, the receptor transitions from the desensitized state back to the closed, resting state. This recovery is a notably slow process for P2X1, often taking several minutes.[18][20] Studies suggest that receptor trafficking, including internalization and recycling back to the cell surface via dynamin and clathrin-mediated pathways, plays a significant role in replenishing the pool of responsive receptors and regulating the recovery from desensitization.[1][18]

Quantitative Analysis of P2X1 Receptor Function

The functional properties of the P2X1 receptor have been quantified through various experimental approaches.

| Parameter | Value | Species/System | Method | Reference |

| ATP EC₅₀ (Activation) | ~0.7 µM | Rat P2X1 / Xenopus Oocytes | Two-Electrode Voltage-Clamp | [20][21] |

| α,β-meATP EC₅₀ (Potency) | 99 nM | Human P2X1 / HEK293 cells | Calcium Influx Assay | [5] |

| α,β-meATP Kᵢ (Affinity) | 43 nM | Human P2X1 / HEK293 cells | Radioligand Binding Assay | [5] |

| Desensitization K₁/₂ | ~3.2 nM | Rat P2X1 / Xenopus Oocytes | Two-Electrode Voltage-Clamp | [20][21] |

| Recovery from Desensitization (τ) | ~11.6 min | Rat P2X1 / Xenopus Oocytes | Two-Electrode Voltage-Clamp | [20] |

| Relative Ion Permeability (PCa/PNa) | 3.9 | Human P2X1 / HEK cells | Whole-cell Patch Clamp | [17] |

| Pore Radius (Desensitized State) | 0.6 Å | Human P2X1 | Cryo-EM | [5][16] |

| Pore Radius (Closed State) | 1.0 Å | Human P2X1 | Cryo-EM | [5][8] |

Key Experimental Protocols

The elucidation of the P2X1 gating mechanism has been made possible by a suite of sophisticated biophysical and pharmacological techniques.

Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To determine the high-resolution three-dimensional structure of the P2X1 receptor in different conformational states (e.g., apo, ATP-bound, antagonist-bound).[5][8][22]

-

Methodology:

-

Protein Expression and Purification: The human P2X1 receptor is overexpressed in cell lines (e.g., HEK293) and purified using affinity chromatography.

-

Sample Preparation: The purified receptor, in the presence or absence of ligands (like ATP or the antagonist NF449), is applied to an EM grid and rapidly frozen in liquid ethane to vitrify the sample.[5][8]

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the receptor particles in different orientations.

-

Image Processing and 3D Reconstruction: Sophisticated software is used to pick individual particles, classify them to remove noise, and reconstruct a high-resolution 3D map of the receptor's electron density.

-

Model Building: An atomic model of the P2X1 receptor is built into the density map, revealing the precise arrangement of amino acid residues and bound ligands.[5]

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

-

Objective: To measure the ion flow through P2X1 channels in response to ATP application and to characterize the kinetics of activation, desensitization, and deactivation.[20]

-

Methodology:

-

Expression in Xenopus Oocytes: cRNA encoding the P2X1 receptor is injected into Xenopus laevis oocytes, which then express the receptor on their plasma membrane.

-

Voltage Clamping: Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired holding value.

-

Ligand Application: A perfusion system with rapid solution exchange is used to apply precise concentrations of ATP to the oocyte.[20]

-

Current Measurement: The current required to hold the voltage constant is recorded. An inward flow of cations through the opened P2X1 channels is measured as an inward current.

-

Data Analysis: Dose-response curves are generated by plotting the peak current against ATP concentration to determine the EC₅₀. The time course of the current decay is analyzed to quantify desensitization rates.[20][21]

-

Radioligand Binding Assays

-

Objective: To directly measure the binding affinity (Kᵢ or Kₔ) of ligands (agonists or antagonists) to the P2X1 receptor.[5]

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing a high density of P2X1 receptors are prepared.

-

Competition Assay: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of a non-radiolabeled competitor ligand (the compound of interest).[5]

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is determined and the Kᵢ is calculated.

-

Intracellular Calcium Influx Assays

-

Objective: To functionally assess P2X1 receptor activation by measuring the influx of Ca²⁺, a key consequence of channel opening.[5]

-

Methodology:

-

Cell Loading: Cells expressing the P2X1 receptor are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

-

Ligand Application: The cells are exposed to various concentrations of the agonist.

-

Fluorescence Measurement: A fluorescence plate reader or microscope is used to measure the increase in fluorescence intensity as Ca²⁺ enters the cell and binds to the dye.

-

Data Analysis: The change in fluorescence is plotted against agonist concentration to generate a dose-response curve and determine the EC₅₀ for receptor activation.[5]

-

References

- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring the ATP-binding site of P2X receptors [frontiersin.org]

- 3. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X1 and P2X3 receptors form stable trimers: a novel structural motif of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. Structural insights into the human P2X1 receptor and ligand interactions | bioRxiv [biorxiv.org]

- 9. Exploring the ATP-binding site of P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agonist binding evokes extensive conformational changes in the extracellular domain of the ATP-gated human P2X1 receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric modulation of ATP-gated P2X receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic insights from resolving ligand-dependent kinetics of conformational changes at ATP-gated P2X1R ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. Insights into the channel gating of P2X receptors from structures, dynamics and small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ionic permeability of, and divalent cation effects on, two ATP-gated cation channels (P2X receptors) expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rcsb.org [rcsb.org]

Ion Permeability and Selectivity of P2X1 Receptor Channels: A Technical Guide

Introduction

P2X receptors are a family of seven (P2X1-7) trimeric ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] Specifically, the P2X1 receptor subtype is a non-selective cation channel that plays crucial roles in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[3][4][5] Upon activation by ATP, the P2X1 receptor channel opens to allow the influx of cations like sodium (Na+) and calcium (Ca2+), and the efflux of potassium (K+).[2][6] This ion flux leads to membrane depolarization and an increase in intracellular Ca2+ concentration, which are fundamental to its signaling functions.[7][8] Understanding the principles of ion permeation and the selectivity of the P2X1 channel is critical for researchers in physiology, pharmacology, and for the development of novel therapeutics targeting this receptor.[6][9]

This technical guide provides an in-depth overview of the ion permeability and selectivity of the P2X1 receptor, summarizes key quantitative data, details the experimental protocols used for these measurements, and illustrates the associated molecular pathways and workflows.

P2X1 Receptor Activation and Signaling Pathway

The P2X1 receptor is a homotrimeric protein, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[9] The binding of ATP to sites located at the interface between subunits in the extracellular domain triggers a significant conformational change.[6][9] This change involves the outward flexing and rotation of the second transmembrane helix (TM2) from each subunit, which opens a central pore and allows for the passage of cations down their electrochemical gradients.[1][9] The resulting influx of Na+ and Ca2+ depolarizes the cell membrane and directly increases cytosolic Ca2+, initiating downstream cellular responses.[7][8]

Caption: ATP binding to the P2X1 receptor induces channel opening, leading to cation influx and cellular responses.

Quantitative Data on Ion Permeability and Selectivity

The P2X1 receptor channel is characterized by its non-selective permeability to small cations and a particularly high permeability to calcium compared to other P2X subtypes.[9] The quantitative assessment of ion passage is typically expressed as a permeability ratio of a test ion (Px) relative to a reference ion, usually sodium (PNa).

Data Summary Tables

The following tables summarize the key permeability data for the P2X1 receptor channel based on published experimental findings.

Table 1: Relative Permeability of Divalent vs. Monovalent Cations This table shows the high relative permeability of the P2X1 channel to Calcium (Ca²⁺) compared to Sodium (Na⁺).

| Ion Ratio | Relative Permeability (PCa/PNa) | Reference |

| PCa / PNa | 3.9 | [7][10][11] |

Table 2: Relative Permeability of Monovalent Cations P2X1 channels show little difference from P2X2 receptors regarding their permeability to various monovalent organic cations.[10] The data below, determined for P2X2, is considered representative for P2X1.[10][11]

| Cation (X) | Relative Permeability (PX/PNa) |

| Guanidinium | 2.3 |

| Potassium | 1.0 |

| Sodium | 1.0 |

| Methylamine | 0.95 |

| Caesium | 0.72 |

| Dimethylamine | 0.5 |

| 2-Methylethanolamine | 0.29 |

| Tris(hydroxymethyl)-aminomethane | 0.16 |

| Tetraethylammonium | 0.04 |

| N-methyl-D-glucamine | 0.03 |

Table 3: Fractional Calcium Current Under physiological conditions, a significant portion of the total current through the P2X1 receptor is carried by Ca²⁺ ions.

| Parameter | Value | Reference |

| Fractional Ca²⁺ Current (% of total current) | ≈10% | [7] |

Experimental Protocols: Determining Ion Permeability

The relative ion permeability of P2X1 channels is primarily determined using electrophysiological techniques, specifically by measuring the reversal potential (Erev) of ATP-activated currents under bi-ionic conditions.

Core Protocol: Whole-Cell Patch Clamp and Reversal Potential Measurement

This method involves expressing the P2X1 receptor in a heterologous system (e.g., HEK or CHO cells) and measuring whole-cell currents in response to ATP application while manipulating extracellular ion composition.[10][11]

1. Cell Preparation and Receptor Expression:

-

Human P2X1 cDNA is used to stably or transiently transfect a suitable cell line, such as Human Embryonic Kidney (HEK293) cells.[10]

-

Cells are cultured under standard conditions until they are ready for electrophysiological recording.

2. Electrophysiological Recording:

-

Configuration: The whole-cell patch-clamp configuration is established.[11]

-

Solutions:

-

Intracellular (Pipette) Solution: Contains the primary cation being studied internally. For PCa/PNa measurements, a typical solution contains (in mM): 154 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3.[10]

-

Standard Extracellular Solution (for Na⁺): Contains (in mM): 154 NaCl, 10 HEPES, adjusted to pH 7.3.

-

Test Extracellular Solution (for Ca²⁺): Under bi-ionic conditions, all Na⁺ is replaced by the test cation. For example (in mM): 112 CaCl₂, 10 HEPES, adjusted to pH 7.3.[10][11]

-

-

Procedure: i. The cell is voltage-clamped at a holding potential (e.g., -60 mV). ii. ATP (e.g., 1-10 µM) is applied in the standard extracellular solution to elicit a control inward current. iii. A voltage ramp protocol (e.g., from -80 mV to +40 mV) is applied during the peak of the ATP response to determine the reversal potential (Erev) where the net current is zero. iv. The extracellular solution is rapidly exchanged for the test ion solution. v. ATP is reapplied, and the reversal potential is measured again under these new bi-ionic conditions.

3. Data Analysis and Calculation:

-

The shift in the reversal potential (ΔErev) upon changing the extracellular solution is used to calculate the permeability ratio.

-

For monovalent cations, the Goldman-Hodgkin-Katz (GHK) voltage equation is used: PX / PNa = exp(ΔErev * F / RT)

-

For divalent cations like Ca²⁺, a more complex form of the GHK equation is required to account for valence and ionic activities.[10] The permeability ratio PCa/PNa of 3.9 was calculated under bi-ionic conditions with 112 mM external Ca²⁺ and 154 mM internal Na⁺, corrected for ionic activities.[10][11]

Caption: Experimental workflow for measuring relative ion permeability of P2X1 channels.

References

- 1. Principles and properties of ion flow in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2RX1 - Wikipedia [en.wikipedia.org]

- 4. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Principles and properties of ion flow in P2X receptors [frontiersin.org]

- 9. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ionic permeability of, and divalent cation effects on, two ATP-gated cation channels (P2X receptors) expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ionic permeability of, and divalent cation effects on, two ATP-gated cation channels (P2X receptors) expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

P2X Receptor-1 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the P2X receptor-1 (P2X1), an ATP-gated ion channel, within the central nervous system (CNS). It covers its molecular characteristics, physiological roles, and involvement in pathological conditions, with a focus on quantitative data, detailed experimental protocols, and signaling pathways.

Core Concepts of the P2X1 Receptor

The P2X1 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] These receptors are trimeric assemblies of individual P2X subunits.[3] In the CNS, P2X1 receptors are expressed on both neurons and glial cells, where they play a role in a variety of functions including neuromodulation and synaptic cotransmission.[2][4]

Activation of the P2X1 receptor by ATP leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and subsequent cell membrane depolarization.[5] A hallmark of the P2X1 receptor is its rapid desensitization in the continued presence of ATP, typically within milliseconds, followed by a slow recovery period that can take several minutes.[1][6] This kinetic profile suggests a role in transient signaling events.

Quantitative Data: Ligand Affinities and Channel Kinetics

The pharmacological and biophysical properties of the P2X1 receptor have been characterized using various agonists and antagonists. The following tables summarize key quantitative data from studies on recombinant and native P2X1 receptors.

Table 1: Agonist Potencies at P2X1 Receptors

| Agonist | Receptor Species/System | EC₅₀ | Reference(s) |

| ATP | Rat P2X1 (recombinant, Xenopus oocytes) | 0.7 µM | [6] |

| ATP | Human Platelet P2X1 | ~1 µM | [5] |

| α,β-methylene ATP (α,β-meATP) | Human P2X1 (recombinant, HEK293) | 99 nM | [7] |

| α,β-methylene ATP (α,β-meATP) | Rat Colon | 2.7 µM | |

| α,β-methylene ATP (α,β-meATP) | Human Colon | 4.4 µM | |

| 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) | P2X1 | 54 nM |

Table 2: Antagonist Potencies at P2X1 Receptors

| Antagonist | Receptor Species/System | IC₅₀ | Reference(s) |

| NF449 | Rat P2X1 (recombinant) | 0.28 nM | [8] |

| NF449 | Human P2X1 (recombinant, Xenopus oocytes) | 0.05 nM | [9] |

| Suramin | Human P2X1 (recombinant, Xenopus oocytes) | ~1 µM | [10] |

| PPADS | P2X1 | 1-2.6 µM | |

| TNP-ATP | P2X1 | 6 nM | |

| Ro 0437626 | P2X1 | 3 µM |

Table 3: Kinetic Properties of P2X1 Receptors

| Property | Condition | Value | Reference(s) |

| Desensitization Time Constant | Recombinant rat P2X1 | Milliseconds | [1] |

| Recovery from Desensitization Time Constant | Recombinant rat P2X1 (Xenopus oocytes) | 11.6 ± 1.0 min | [6] |

| Recovery from Desensitization Time Constant | Nociceptor P2X-like current (transient) | ~4 min | [11] |

| Recovery from Desensitization Time Constant | P2X1 expressed in oocytes | 108 ± 7.4 s | [12] |

Signaling Pathways and Cellular Functions

Activation of P2X1 receptors in the CNS initiates a cascade of events primarily driven by the influx of cations.

Primary Signaling Events

The immediate consequence of P2X1 receptor activation is the influx of Na⁺ and Ca²⁺, leading to membrane depolarization. The rise in intracellular Ca²⁺ acts as a crucial second messenger, triggering a variety of downstream cellular responses.

Receptor Trafficking and Regulation

The cell surface expression and function of P2X1 receptors are tightly regulated by dynamic trafficking processes, including constitutive and agonist-induced internalization and recycling. This regulation is crucial for maintaining cellular responsiveness to ATP.

Interacting proteins, particularly those of the cytoskeleton such as actin, play a significant role in modulating P2X1 receptor function and localization.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study P2X1 receptors in the CNS.

Whole-Cell Patch-Clamp Recording of P2X1 Receptor Currents in CNS Neurons

This protocol is adapted for recording ATP-evoked currents from cultured neurons or neurons in acute brain slices.[14][15]

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂/5% CO₂.

-

Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Procedure:

-

Prepare brain slices (250-300 µm) or cultured neurons on coverslips.

-

Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at 1.5-2 mL/min.

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Establish a gigaohm seal (>1 GΩ) on the membrane of a target neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply ATP or specific P2X1 agonists (e.g., α,β-meATP) via a fast-perfusion system to evoke inward currents.

-

Record and analyze the current amplitude, activation, and desensitization kinetics.

-

To study antagonists, pre-apply the antagonist for a defined period before co-application with the agonist.

In Situ Hybridization for P2X1 Receptor mRNA in Brain Tissue

This protocol outlines the detection of P2X1 mRNA in fixed brain sections.[16][17][18]

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose in PBS

-

Cryostat

-

SuperFrost Plus slides

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense P2X1 riboprobe

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)